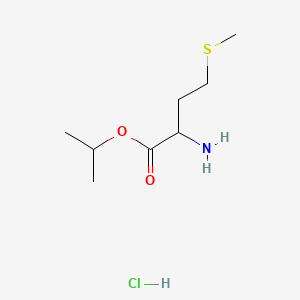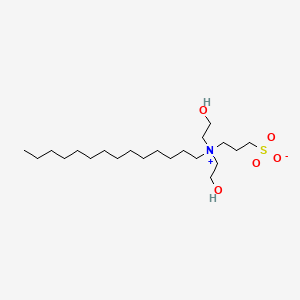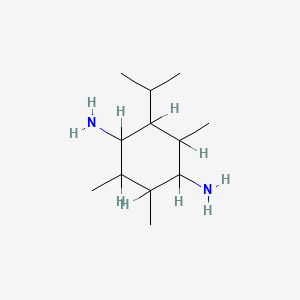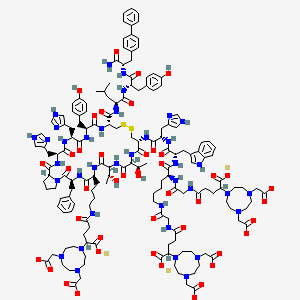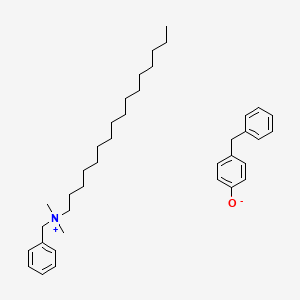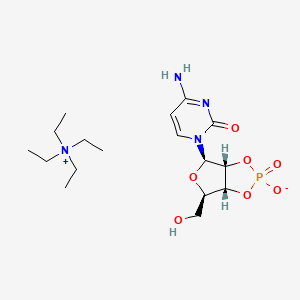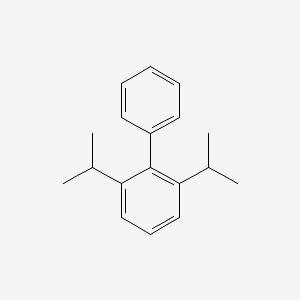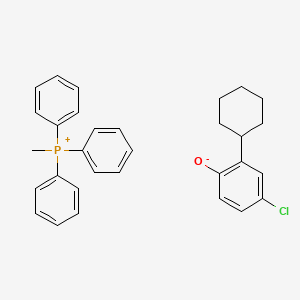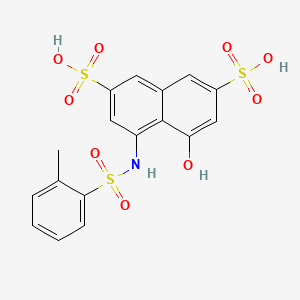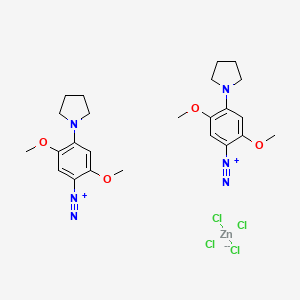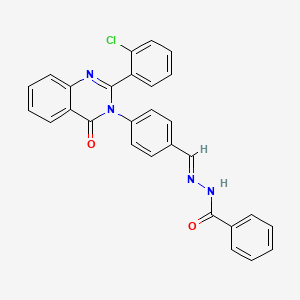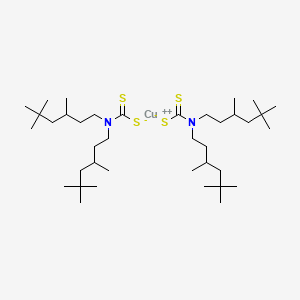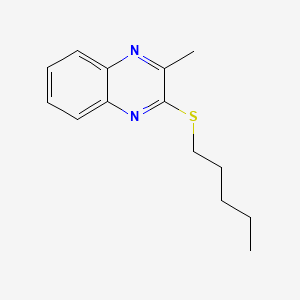
Quinoxaline, 2-methyl-3-(pentylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2-methyl-3-(pentylthio)-: is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For Quinoxaline, 2-methyl-3-(pentylthio)-, the specific synthetic route would involve the introduction of the pentylthio group through a thiolation reaction, followed by methylation at the 2-position. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of quinoxaline derivatives can be achieved through various methods, including transition-metal-free catalysis, which offers eco-friendly and efficient synthesis routes . The use of phosphate-based heterogeneous catalysts has also been explored for the preparation of quinoxaline derivatives .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline, 2-methyl-3-(pentylthio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Quinoxaline, 2-methyl-3-(pentylthio)- is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology and Medicine: This compound has shown potential in biological applications due to its antimicrobial properties. It is being explored for its use in developing new antibacterial and antifungal agents .
Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and other materials due to their stable chemical structure .
Mechanism of Action
The mechanism of action of Quinoxaline, 2-methyl-3-(pentylthio)- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This interaction can disrupt cellular processes, leading to antimicrobial effects. The molecular pathways involved include inhibition of DNA synthesis and disruption of cell membrane integrity.
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its wide range of biological activities.
Quinazoline: An isomer of quinoxaline with similar biological properties.
Phthalazine: Another isomer with distinct chemical properties.
Uniqueness: Quinoxaline, 2-methyl-3-(pentylthio)- is unique due to the presence of the pentylthio group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved efficacy in antimicrobial applications compared to its parent compound .
Properties
CAS No. |
126808-33-1 |
|---|---|
Molecular Formula |
C14H18N2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
2-methyl-3-pentylsulfanylquinoxaline |
InChI |
InChI=1S/C14H18N2S/c1-3-4-7-10-17-14-11(2)15-12-8-5-6-9-13(12)16-14/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI Key |
NPPMRPFZGZORJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=CC=CC=C2N=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


